Ethyl 6-cyclopropylnicotinate
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Overview
Description
Ethyl 6-cyclopropylnicotinate is an organic compound with the molecular formula C11H13NO2 It is an ester derivative of nicotinic acid, featuring a cyclopropyl group attached to the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-cyclopropylnicotinate can be synthesized through esterification reactions involving nicotinic acid and ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification. Another method involves the use of cyclopropyl bromide and ethyl nicotinate under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the production process by maintaining optimal reaction conditions throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyclopropylnicotinate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form nicotinic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
Ethyl 6-cyclopropylnicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-cyclopropylnicotinate involves its interaction with specific molecular targets. It may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through interactions with nicotinic acid receptors and related pathways .
Comparison with Similar Compounds
Ethyl 6-cyclopropylnicotinate can be compared with other nicotinic acid esters, such as:
Ethyl nicotinate: Lacks the cyclopropyl group, making it less sterically hindered.
Methyl nicotinate: Similar ester but with a methyl group instead of an ethyl group.
Propyl nicotinate: Contains a propyl group, leading to different physical and chemical properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, potentially leading to unique biological activities and reactivity .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 6-cyclopropylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-5-6-10(12-7-9)8-3-4-8/h5-8H,2-4H2,1H3 |
InChI Key |
UHWVGYRWRFFGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2CC2 |
Origin of Product |
United States |
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